

# An In-Depth Technical Guide to Enciprazine: Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Enciprazine** is a phenylpiperazine derivative that has been investigated for its anxiolytic and antipsychotic properties. This technical guide provides a comprehensive overview of its synthesis pathway, chemical and physical properties, and the signaling pathways associated with its mechanism of action. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its pharmacological profile. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of psychoactive compounds.

## **Chemical Properties**

**Enciprazine**, with the developmental code names WY-48624 and D-3112, is a well-characterized small molecule. Its fundamental chemical and physical properties are summarized in the tables below for easy reference.[1]



Identifier	Value
IUPAC Name	1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol[1]
CAS Number	68576-86-3[1]
Chemical Formula	C23H32N2O6[1]
Molecular Weight	432.517 g/mol [1]
Canonical SMILES	COC1=CC=CC1N2CCN(CC2)CC(COC3=CC (=C(C(=C3)OC)OC)OC)O
InChI Key	KSQCNASWXSCJTD-UHFFFAOYSA-N

Table 1: Chemical Identifiers of Enciprazine

Property	Value
Boiling Point	611.5 °C at 760 mmHg
Density	1.171 g/cm <sup>3</sup>
Flash Point	323.6 °C
Vapor Pressure	8.33E-16 mmHg at 25°C
LogP	2.28580
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	8
Rotatable Bonds	10

Table 2: Physicochemical Properties of Enciprazine

## **Synthesis Pathway**

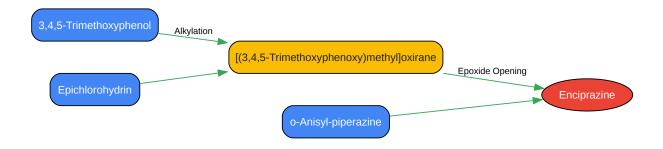
The synthesis of **Enciprazine** is a two-step process that begins with the alkylation of 3,4,5-trimethoxyphenol, followed by the opening of an epoxide ring with o-anisyl-piperazine.



#### **Overall Reaction Scheme**

The synthesis proceeds as follows:

- Step 1: Epoxidation. 3,4,5-trimethoxyphenol (Antiarol) is alkylated with epichlorohydrin to form [(3,4,5-Trimethoxyphenoxy)methyl]oxirane.
- Step 2: Epoxide Ring Opening. The resulting epoxide is then reacted with o-anisyl-piperazine to yield Enciprazine.



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Caption: Synthesis pathway of **Enciprazine**.

## **Experimental Protocols**

Step 1: Synthesis of [(3,4,5-Trimethoxyphenoxy)methyl]oxirane

- Materials: 3,4,5-trimethoxyphenol, epichlorohydrin, a base (e.g., sodium hydroxide), and a suitable solvent (e.g., ethanol or acetone).
- Procedure:
  - Dissolve 3,4,5-trimethoxyphenol in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
  - Add the base to the solution to deprotonate the phenol, forming the corresponding phenoxide.



- Slowly add epichlorohydrin to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
- After completion, cool the reaction mixture and filter to remove any inorganic salts.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography to yield pure [(3,4,5-Trimethoxyphenoxy)methyl]oxirane.

#### Step 2: Synthesis of Enciprazine

 Materials: [(3,4,5-Trimethoxyphenoxy)methyl]oxirane, o-anisyl-piperazine, and a suitable solvent (e.g., ethanol or isopropanol).

#### Procedure:

- Dissolve [(3,4,5-Trimethoxyphenoxy)methyl]oxirane and o-anisyl-piperazine in the chosen solvent in a reaction vessel.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
- If the product does not precipitate, evaporate the solvent under reduced pressure.
- Purify the crude Enciprazine by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final product.

#### **Purification and Characterization**



- Purification: The final product, Enciprazine, is typically purified by recrystallization. The
  choice of solvent is critical for obtaining high-purity crystals. Common solvent systems for
  recrystallization of similar compounds include ethanol, methanol, or mixtures of solvents like
  hexane/ethyl acetate.
- Characterization: The structure and purity of the synthesized Enciprazine should be confirmed using various analytical techniques:
  - Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR are used to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.
  - Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) groups.
  - Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.
  - Melting Point: The melting point of the purified compound is a key indicator of its purity.

## **Mechanism of Action and Signaling Pathways**

**Enciprazine** exerts its pharmacological effects primarily through its high affinity for the  $\alpha$ 1-adrenergic receptor and the 5-HT1A serotonin receptor.

### 5-HT1A Receptor Signaling

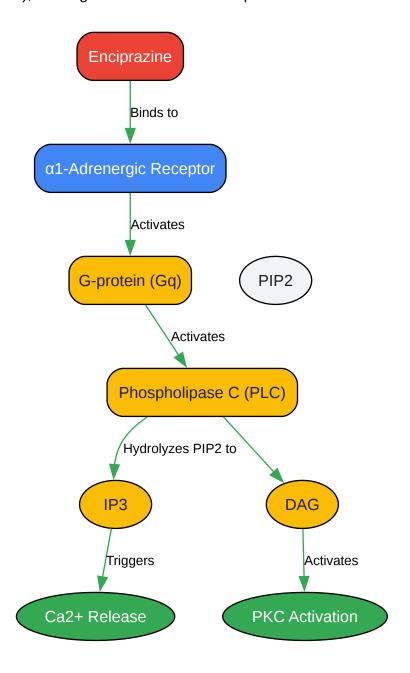
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.

Caption: **Enciprazine**'s effect on 5-HT1A receptor signaling.

### α1-Adrenergic Receptor Signaling



The α1-adrenergic receptor is another GPCR that, when activated, typically couples to Gq proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.



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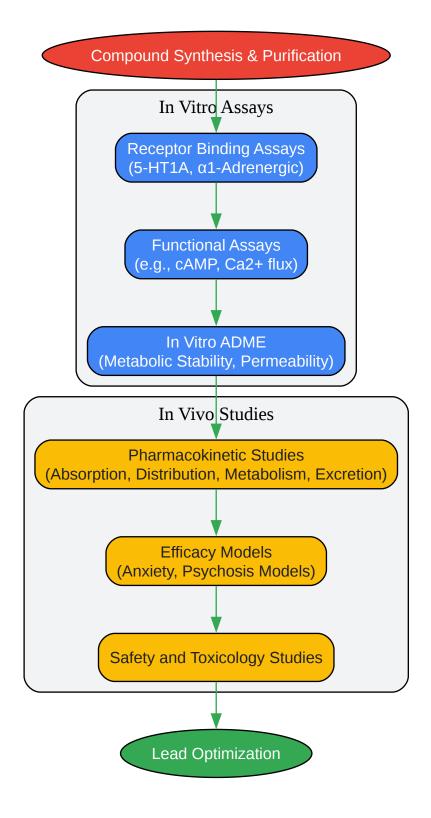
Caption: **Enciprazine**'s effect on α1-adrenergic receptor signaling.



**Experimental Workflow for Pharmacological Evaluation** 

A typical workflow for evaluating the pharmacological properties of a compound like **Enciprazine** would involve a series of in vitro and in vivo experiments.





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Caption: Experimental workflow for pharmacological evaluation.



This workflow begins with the synthesis and purification of the compound. Initial in vitro screening involves receptor binding assays to determine the affinity for the target receptors, followed by functional assays to assess the compound's efficacy (agonist, antagonist, etc.) and its effect on downstream signaling pathways. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies provide early insights into the compound's pharmacokinetic profile. Promising candidates then move into in vivo studies to evaluate their pharmacokinetics in a living system, their efficacy in animal models of anxiety and psychosis, and their overall safety and toxicology profile. The data from these studies informs the process of lead optimization for the development of new drug candidates.

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### References

- 1. Enciprazine Wikipedia [en.wikipedia.org]
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